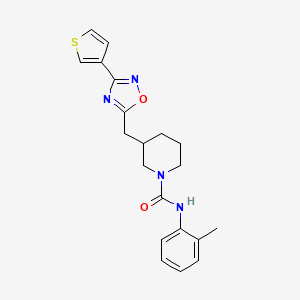
3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide is a complex organic molecule that incorporates a thiophene ring and an oxadiazole moiety, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a piperidine core substituted with an o-tolyl group and a 1,2,4-oxadiazol-5-yl group linked via a methyl bridge to a thiophene ring. The synthesis typically involves several steps including cyclization and functionalization of the heterocyclic components.
Synthesis Overview
- Starting Materials : Thiophene derivatives, piperidine, and appropriate carboxylic acids.
- Key Reactions :
- Cyclization to form the oxadiazole ring.
- Methylation reactions to introduce the thiophene group.
- Final coupling with the piperidine derivative.
Biological Activity
The biological activities of compounds containing oxadiazole and thiophene moieties have been extensively studied. This section summarizes key findings related to the specific compound .
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown activity against resistant strains of Mycobacterium tuberculosis (Mtb) with notable metabolic stability and bioavailability .
Anticancer Properties
- Mechanism of Action : Compounds featuring the oxadiazole structure have demonstrated various mechanisms including:
- Case Studies :
- A study highlighted that derivatives similar to the compound exhibited cytotoxicity against several cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) .
- The compound's ability to inhibit histone deacetylases (HDACs) suggests potential in treating cancers associated with epigenetic dysregulation .
Anti-inflammatory and Analgesic Effects
Some derivatives have shown promise in reducing inflammation and pain through various pathways, including inhibition of cyclooxygenases (COX) . This suggests that our target compound may also possess analgesic properties.
Pharmacokinetics
The pharmacokinetic profile of similar compounds has been evaluated, revealing important parameters such as half-life (T1/2), maximum concentration (Cmax), and bioavailability. For example, one derivative was noted to have a T1/2 of 1.63 hours with effective blood concentration levels .
Comparative Analysis
To better understand the biological activity of our target compound, a comparison with structurally related compounds is beneficial.
| Compound | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Anticancer | 92.4 | Tubulin inhibition |
| Compound B | Antimicrobial | 0.5 | Cell wall synthesis inhibition |
| Target Compound | TBD | TBD | TBD |
Propriétés
IUPAC Name |
N-(2-methylphenyl)-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-5-2-3-7-17(14)21-20(25)24-9-4-6-15(12-24)11-18-22-19(23-26-18)16-8-10-27-13-16/h2-3,5,7-8,10,13,15H,4,6,9,11-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZALXTUODBLSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














